6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Catalog No.
S1941267
CAS No.
920501-51-5
M.F
C10H9FO2
M. Wt
180.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

CAS Number

920501-51-5

Product Name

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

IUPAC Name

6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)

InChI Key

VZDRQAOWBACVNX-UHFFFAOYSA-N

SMILES

C1CC2=C(C1C(=O)O)C=C(C=C2)F

Canonical SMILES

C1CC2=C(C1C(=O)O)C=C(C=C2)F

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H9FO2C_{10}H_9FO_2 and a molecular weight of approximately 180.18 g/mol. This compound features a fluorine atom substituted at the sixth position of the indene ring, which contributes to its unique chemical properties. It is characterized by a carboxylic acid functional group, making it an important intermediate in various chemical syntheses and biological applications .

Due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield 6-fluoroindene.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating further derivatization.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

Several methods can be employed to synthesize 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid:

  • Fluorination of Indene Derivatives: Starting from indene or its derivatives, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide.
  • Carboxylation Reactions: Indene derivatives can be carboxylated using carbon dioxide under high pressure in the presence of catalysts.
  • Multi-step Synthesis: A combination of cyclization and functional group transformations allows for the construction of the indene framework followed by fluorination and carboxylation.

These methods highlight the versatility in synthesizing this compound for various applications .

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid finds applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting inflammatory diseases or cancer.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: As a building block for creating novel materials with unique properties.

Its unique structure allows it to serve as a versatile intermediate in various synthetic pathways .

Several compounds share structural similarities with 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acidFluorine at position fiveDifferent position of fluorine affects reactivity
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidChlorine instead of fluorinePotentially different biological activities
6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acidMethyl group at position sixInvestigated for different pharmacological effects

The uniqueness of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid lies in its specific fluorination pattern and carboxylic acid functionality, which may confer distinct physical and chemical properties compared to its analogs .

XLogP3

1.9

Dates

Modify: 2023-07-22

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